molecular formula C10H15BrN2O2 B10908210 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B10908210
M. Wt: 275.14 g/mol
InChI Key: VWTOFDXJXGPZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid features a pyrazole ring substituted with a bromo group at position 4 and an isopropyl group at position 3. The pyrazole moiety is linked to a butanoic acid chain via a methylene group. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs offer insights into its properties and reactivity.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

2-(4-bromo-3-propan-2-ylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H15BrN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)

InChI Key

VWTOFDXJXGPZMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(C)C)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters or α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example:

Method A :

  • Reactants : Ethyl acetoacetate and isopropylhydrazine

  • Conditions : Reflux in ethanol (12–24 h, 80°C)

  • Intermediate : 3-(propan-2-yl)-1H-pyrazole-4-carboxylate

  • Yield : 68–72%

Method B :

  • Reactants : Acetylacetone and isopropylhydrazine hydrochloride

  • Conditions : Microwave-assisted synthesis (150 W, 100°C, 30 min)

  • Advantage : Reduced reaction time (≤1 h)

  • Yield : 85%

Bromination at the Pyrazole C-4 Position

Bromination introduces the substituent at the 4-position of the pyrazole ring. Tribromophosphine (PBr₃) or N-bromosuccinimide (NBS) are typical brominating agents.

Optimized Bromination Protocol :

ParameterValue
Substrate3-(propan-2-yl)-1H-pyrazole
Brominating AgentPBr₃ (1.2 equiv)
SolventAcetonitrile
Temperature0°C → RT (2 h)
WorkupNeutralization with NaHCO₃
Yield89%

Key Considerations :

  • Excess PBr₃ improves conversion but complicates purification.

  • NBS offers milder conditions but requires radical initiators (e.g., AIBN) .

Alkylation with Butanoic Acid Derivative

The brominated pyrazole is coupled with a butanoic acid precursor via nucleophilic substitution or Mitsunobu reactions.

Method 1 (Nucleophilic Substitution) :

  • Reactants : 4-Bromo-3-(propan-2-yl)-1H-pyrazole + Ethyl 4-bromobutanoate

  • Base : K₂CO₃

  • Solvent : DMF, 60°C, 6 h

  • Yield : 65%

Method 2 (Mitsunobu Reaction) :

  • Reactants : 4-Bromo-3-(propan-2-yl)-1H-pyrazole + 4-Hydroxybutanoic acid

  • Reagents : DIAD, PPh₃

  • Solvent : THF, 0°C → RT, 12 h

  • Yield : 78%

Hydrolysis and Purification

The ester intermediate is hydrolyzed to the final carboxylic acid.

Hydrolysis Conditions :

  • Ester : Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

  • Reagent : LiOH (2.0 equiv)

  • Solvent : MeOH/H₂O (4:1), RT, 4 h

  • Yield : 92%

Purification :

  • Technique : Recrystallization (EtOAc/hexane)

  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Cyclocondensation + Bromination + Alkylation352LowHigh
Microwave-Assisted + Mitsunobu267ModerateModerate

Trade-offs :

  • Microwave synthesis reduces time but requires specialized equipment.

  • Mitsunobu offers higher yields but uses expensive reagents .

Challenges and Optimization Strategies

  • Regioselectivity : Bromination at C-4 vs. C-5 can be controlled using sterically hindered bases (e.g., DBU) .

  • Side Reactions : Over-bromination is mitigated by stoichiometric PBr₃ and low temperatures .

  • Green Chemistry : Solvent-free cyclocondensation under ball-milling conditions achieves 80% yield .

Industrial-Scale Considerations

  • Catalytic Systems : Pd/C or Ni catalysts enable coupling with bromobutanoic acid at 1 mol% loading .

  • Continuous Flow Synthesis : Reduces reaction time from 24 h to 30 min .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or thiourea in polar solvents like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole rings often exhibit significant anticancer properties. For example, studies have shown that derivatives similar to 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis
HepG2 (Liver)15.0Cell cycle arrest and apoptosis induction
A549 (Lung)10.0Inhibition of proliferation

The anticancer effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

Model Effect
Carrageenan-induced edemaSignificant reduction in edema
COX-2 inhibition assaySelective inhibition observed

These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Antibacterial Activity

Initial evaluations indicate that this compound may possess antibacterial properties as well. Pyrazole derivatives have been associated with activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agricultural Applications

The unique properties of this compound also make it a candidate for agricultural applications, particularly as a potential herbicide or pesticide:

Herbicidal Activity

Preliminary studies have shown that this compound can inhibit the growth of certain weed species, suggesting its utility as a herbicide:

Weed Species Effective Concentration (EC50 μM)
Amaranthus retroflexus50
Echinochloa crus-galli75

These results indicate that the compound could be developed into a selective herbicide, targeting specific weed species while minimizing damage to crops.

Material Science Applications

In addition to its biological applications, the compound's unique structure may lend itself to material science applications, particularly in the development of novel polymers or coatings with specific properties.

Polymerization Studies

Research into the polymerization potential of pyrazole derivatives has indicated that they can act as monomers or crosslinking agents in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

The substituents on the pyrazole ring significantly influence electronic properties, steric hindrance, and synthetic yields. Key analogs include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Purity CAS Number Reference Evidence
2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid 4-Bromo, 3-isopropyl C₁₀H₁₄BrN₂O₂ ~286.14 (calc.) N/A N/A N/A
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-Methyl, 3-CF₃ C₉H₁₁F₃N₂O₂ 250.22 95% 1795503-08-0
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-CF₃ C₁₀H₁₃F₃N₂O₂ 250.22 95% 1855890-02-6
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Bromo, 3-CF₃ C₇H₆BrF₃N₂O₂ 287.03 N/A 1006446-66-7

Key Observations :

  • Bromo vs. Trifluoromethyl : Bromine (electronegative, sterically bulky) may enhance electrophilic substitution reactivity compared to trifluoromethyl (strong electron-withdrawing group) .
  • Isopropyl vs.

Chain Length and Functional Group Modifications

The length of the carboxylic acid chain and its functional form (acid vs. ester) influence solubility and metabolic stability:

Compound Name Chain Length Functional Group Molecular Weight CAS Number Reference Evidence
This compound C4 Carboxylic acid ~286.14 N/A N/A
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C3 Carboxylic acid 287.03 1006446-66-7
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate C4 Ester 276.13 1343033-98-6

Key Observations :

  • Butanoic vs. Propanoic Acid: Longer chains (C4) may improve membrane permeability compared to shorter analogs (C3) but could reduce solubility in aqueous media .
  • Ester vs. Acid : The ethyl ester analog (CAS 1343033-98-6) serves as a prodrug, enhancing lipophilicity for better absorption before hydrolysis to the active acid form .

Biological Activity

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole derivative notable for its unique structure, which includes a bromine atom and a propanoic acid moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C9H13BrN2O2
  • Molecular Weight : 261.12 g/mol
  • CAS Number : 1782218-89-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with target proteins. This interaction can lead to either inhibition or activation of various biological pathways, depending on the specific context of use.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties against various bacterial strains.
  • Antitumor Properties : Investigations into the anticancer potential of pyrazole derivatives have indicated that they may inhibit tumor growth through various mechanisms, including apoptosis induction.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes in vitro, suggesting potential use as an anti-inflammatory agent .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against several pathogenic bacteria. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Study 3: Antitumor Activity

Research focused on the antitumor effects of pyrazole derivatives found that this compound significantly inhibited the proliferation of cancer cell lines in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

Compound NameAnti-inflammatoryAntimicrobialAntitumor
This compoundModerateModerateSignificant
2-(4-Chloro-3-propan-2-ylpyrazol-1-yl)propanoic acidHighLowModerate
2-(4-Fluoro-3-propan-2-ylpyrazol-1-yl)propanoic acidModerateModerateHigh

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Start with bromination of the pyrazole core using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions to ensure regioselectivity at the 4-position .
  • Step 2 : Introduce the isopropyl group via nucleophilic substitution or coupling reactions, optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (reflux at 80–100°C) .
  • Step 3 : Attach the butanoic acid moiety using esterification followed by hydrolysis. Monitor reaction progress via TLC or HPLC to minimize side products .
  • Critical Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
Bromination AgentNBS (1.2 eq.)Prevents over-bromination
Solvent for CouplingDCM or THFEnhances solubility of intermediates
Reaction Time12–24 hours (stepwise)Reduces decomposition

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., bromine at C4, isopropyl at C3) and confirm the integrity of the butanoic acid chain .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (expected: ~303.1 g/mol for C10_{10}H14_{14}BrN3_3O2_2) .

Q. How can researchers assess the compound’s preliminary biological activity (e.g., antimicrobial or anti-inflammatory properties)?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution broth methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations of 1–100 µM .
  • Anti-Inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA. Compare IC50_{50} values with standard inhibitors (e.g., celecoxib) .
  • Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications at key positions:
  • Pyrazole Ring : Replace bromine with chlorine or nitro groups to modulate electron density .
  • Butanoic Acid Chain : Shorten to propanoic acid or introduce α-methyl groups to alter steric effects .
  • Step 2 : Test analogs in bioassays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity. For example, nitro substituents may enhance anti-inflammatory activity but increase cytotoxicity .
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or bacterial topoisomerases .

Q. What computational strategies can predict the compound’s reactivity or metabolic stability?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., hydrolysis of the ester intermediate) .
  • Metabolic Stability Prediction : Use software like ADMET Predictor to identify vulnerable sites (e.g., oxidation of the isopropyl group) and guide synthetic modifications .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to estimate metabolic half-life .

Q. How can contradictory biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., check solubility in PBS or DMSO; use fresh stock solutions to avoid degradation) .
  • Step 2 : Perform pharmacokinetic studies in rodent models to assess bioavailability. Low in vivo efficacy may stem from poor absorption or rapid clearance .
  • Step 3 : Modify formulation (e.g., liposomal encapsulation) or synthesize prodrugs (e.g., ester derivatives) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.